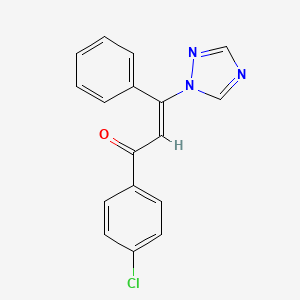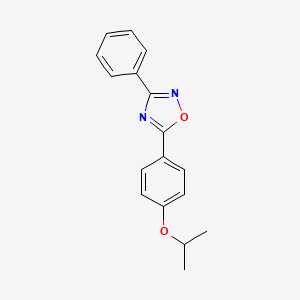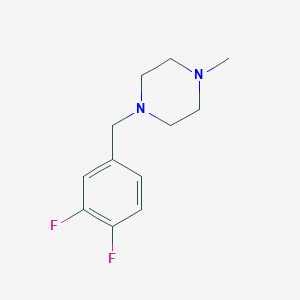
1-(4-chlorophenyl)-3-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one, also known as Clotrimazole, is a synthetic antifungal medication used to treat a variety of fungal infections. It belongs to the class of azole antifungal agents and is widely used in clinical practice due to its broad spectrum of activity against various fungal species. In
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition to its antifungal activity, this compound has also been shown to have antibacterial and antiviral properties.
Wirkmechanismus
1-(4-chlorophenyl)-3-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of the cell membrane, which ultimately results in fungal cell death. This compound also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and is generally well-tolerated. However, it can cause some adverse effects, including skin irritation, itching, and burning. In rare cases, it can cause severe allergic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(4-chlorophenyl)-3-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one is its broad spectrum of activity against various fungal species. It is also relatively inexpensive and widely available. However, one of the limitations of this compound is its potential for drug interactions due to its inhibition of cytochrome P450 enzymes.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-chlorophenyl)-3-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce the risk of adverse effects. Another area of research is the investigation of its potential for use in combination with other antifungal agents to improve treatment outcomes. Additionally, there is ongoing research into the mechanisms of action of this compound and its effects on fungal cell biology, which may lead to the development of new antifungal agents.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-3-phenyl-3-(1H-1,2,4-triazol-1-yl)-2-propen-1-one involves the reaction of 1-(4-chlorophenyl)-2-nitropropene with phenylhydrazine to form 1-(4-chlorophenyl)-3-phenyl-2-propen-1-one hydrazone. This is then reacted with sodium azide in the presence of a copper catalyst to afford this compound, which is this compound.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-phenyl-3-(1,2,4-triazol-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O/c18-15-8-6-14(7-9-15)17(22)10-16(21-12-19-11-20-21)13-4-2-1-3-5-13/h1-12H/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIKIYSMZSQCQH-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)Cl)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=C(C=C2)Cl)/N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5318054.png)

![(1S*,6R*)-9-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5318068.png)
![N-[1-(4-ethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5318084.png)
![N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide](/img/structure/B5318092.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5318093.png)

![N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5318113.png)
![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5318121.png)
![3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5318125.png)
![3-[4-(benzyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5318144.png)
![N-cyclohexyl-2-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5318147.png)
![2-(3-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]methyl}phenoxy)ethanol](/img/structure/B5318152.png)
![N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5318156.png)